Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,4-dimethyl-2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8-6-12(7-9(8)2)10(13)14-11(3,4)5/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICRJVZGYIZCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(C1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Ketone Precursors
A common route involves the cyclization of γ-amino ketones or esters. For example, ethyl acetoacetate can react with brominated aldehydes under basic conditions to form pyrrolidine intermediates, which are subsequently dehydrogenated or functionalized.
Example Protocol
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Bromination of Propionaldehyde :
Propionaldehyde is brominated at 0–50°C in an aprotic solvent (e.g., dichloromethane) to yield 2-bromopropanal. -
Ring-Closure Reaction :
2-Bromopropanal reacts with ethyl acetoacetate and aqueous ammonia to form the pyrrole ring. Substituting ethyl acetoacetate with tert-butyl acetoacetate introduces the Boc group directly.
Boc Protection of Pyrrolidine Derivatives
An alternative approach involves synthesizing the 2,5-dihydro-1H-pyrrole core first, followed by Boc protection. For instance, 3,4-dimethyl-2,5-dihydro-1H-pyrrole can be treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Optimization Notes :
-
Solvent Choice : Tetrahydrofuran (THF) or dichloromethane improves Boc group incorporation.
-
Base Sensitivity : Strong bases (e.g., DMAP) accelerate the reaction but may degrade sensitive substrates.
Detailed Preparation Methods
One-Pot Bromination-Cyclization
Adapted from CN103265468A, this method avoids unstable intermediates:
-
Bromination :
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Propionaldehyde (58 g) in CH₂Cl₂ (100 mL) is treated with Br₂ (160 g) at 15°C for 4 h.
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Yield : 100% (2-bromopropanal).
-
-
Cyclization :
Post-Cyclization Boc Protection
For pre-formed dihydropyrroles:
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Hydrogenation :
Fully aromatic pyrroles (e.g., 3,4-dimethyl-1H-pyrrole) are hydrogenated using Pd/C in ethanol to yield the 2,5-dihydro derivative. -
Boc Introduction :
The dihydropyrrole (10 mmol) is stirred with Boc anhydride (12 mmol) and DMAP (0.1 mmol) in THF at 25°C for 6 h.
Challenges and Optimization
Selectivity in Cyclization
Solvent and Reagent Compatibility
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Aprotic Solvents : Dichloromethane and toluene minimize hydrolysis of intermediates.
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Cost Considerations : tert-Butyl acetoacetate is costlier than ethyl variants, impacting scalability.
Applications and Derivatives
The Boc-protected dihydropyrrole serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antitubercular Properties
Recent studies have highlighted the antibacterial and antitubercular activities of pyrrole derivatives, including tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate. A study synthesized several novel pyrrole derivatives and evaluated their biological activity against various pathogens. The results indicated that certain compounds exhibited strong inhibitory effects on dihydrofolate reductase and enoyl-ACP reductase enzymes, which are crucial for bacterial survival. Notably, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.8 µg/mL against Mycobacterium tuberculosis .
Organic Synthesis
Versatile Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various bioactive compounds through reactions such as cycloadditions and functional group transformations. The compound's structure allows for the introduction of diverse substituents, enhancing its utility in creating complex molecules .
Structural Studies
Crystallography and Molecular Docking
The structural characteristics of this compound have been investigated using crystallography techniques. These studies reveal insights into intermolecular interactions and bonding patterns that influence the compound's reactivity and stability. Molecular docking studies further elucidate the binding interactions of this compound with biological targets, providing a foundation for rational drug design .
Case Studies
Case Study 1: Antibacterial Activity Evaluation
In a systematic evaluation of pyrrole derivatives' antibacterial properties, this compound was tested alongside various analogs. The study found that modifications to the pyrrole ring significantly affected antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .
Case Study 2: Synthesis of Novel Derivatives
A synthetic pathway involving this compound led to the development of new derivatives with improved biological activities. The reaction conditions were optimized to yield high purity products suitable for biological testing. This highlights the compound's role as a key building block in developing new pharmaceuticals .
Data Tables
Mechanism of Action
The mechanism of action of Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then participate in further chemical reactions. The pyrroline ring can interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Key Research Findings
Morphological complexity : Structural comparisons with maleimide derivatives reveal that increased molecular complexity correlates with enhanced crystallographic order .
Diastereoselectivity : Mukaiyama aldol reactions of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives show high diastereoselectivity (>98% yield in some cases) .
Catalytic applications : Copper(II) chloride mediates efficient cyclization in indole-substituted pyrroles .
Biological Activity
Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 73286-70-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Molecular Formula: CHNO
Molecular Weight: 197.27 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)OC(=O)N1CC=CC1
The compound can be synthesized from N-Boc-diallylamine through a series of reactions involving cyclization and purification techniques. The synthetic route typically includes:
- Formation of N-Boc-Diallylamine: Reaction of diallylamine with di-tert-butyl dicarbonate.
- Cyclization: The intermediate undergoes cyclization to yield this compound.
- Purification: Techniques such as distillation and crystallization are employed to achieve the desired purity .
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and antiviral agent.
Antibacterial Activity
Research has shown that pyrrole derivatives exhibit significant antibacterial properties. In particular:
- Pyrrole Derivatives: A study indicated that certain pyrrole derivatives demonstrated potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, suggesting that modifications in the pyrrole structure can enhance antibacterial efficacy .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
Antiviral Activity
This compound has also been explored for its antiviral properties:
- Mechanism of Action: The compound has been reported to inhibit viral replication in various studies. For instance, derivatives containing pyrrole moieties have shown promising results against viruses like HSV-1 (Herpes Simplex Virus Type 1), with specific compounds exhibiting higher activity than standard antiviral agents .
Study on Antiviral Efficacy
A notable study evaluated the antiviral efficacy of several pyrrole derivatives against HSV-1. The results indicated that certain derivatives exhibited high levels of inhibition compared to controls:
- Inhibition Rates: The best-performing compound achieved an inhibition rate of approximately 91.5%, significantly outperforming existing treatments .
Antibacterial Evaluation
Another investigation focused on the antibacterial properties of modified pyrroles against clinical strains of bacteria:
- Results Summary:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Active | 4.0 |
| Compound 2 | Active | 6.0 |
This study concluded that structural modifications could lead to enhanced antibacterial activity, supporting further exploration into these compounds as potential therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cross-coupling reactions, leveraging its boronic ester derivatives. For instance, tert-butyl derivatives with tetramethyl-1,3,2-dioxaborolane groups (e.g., CAS 212127-83-8) are used in Suzuki-Miyaura couplings. A general protocol involves dissolving the boronic ester in anhydrous dioxane with a transition-metal catalyst (e.g., Rh(cod)Cl₂) under inert conditions . Optimization includes:
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns and confirms tert-butyl group integration (δ ~1.2–1.5 ppm) and dihydropyrrole ring protons (δ 4.0–5.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-III generates thermal ellipsoid diagrams to visualize steric effects and hydrogen bonding .
- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and dihydropyrrole ring vibrations .
Advanced Research Questions
Q. How can this compound serve as a building block in medicinal chemistry, particularly for kinase inhibitors?
The tert-butyl carbamate group acts as a protective moiety for amines in multi-step syntheses. For example:
- GSK-3β inhibitors : The dihydropyrrole scaffold is functionalized with pyridine or indole groups via cross-coupling, followed by Boc deprotection to generate pharmacophores .
- SAR studies : Methyl groups at positions 3 and 4 enhance steric hindrance, modulating binding affinity. Biological activity is validated via in vitro kinase assays (IC₅₀ measurements) and molecular docking .
Q. What strategies resolve stereochemical contradictions in derivatives of this compound?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomers .
- X-ray analysis : SHELXL refines absolute configuration using Flack parameters .
- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Rh(I)-BINAP) during cross-coupling to control stereochemistry .
Q. How do conflicting NMR and crystallographic data arise, and how are they resolved?
- Cause : Dynamic ring puckering in dihydropyrrole leads to averaged NMR signals, while X-ray captures static conformations.
- Resolution : Variable-temperature NMR (e.g., –40°C to 25°C) reveals splitting of signals. Compare with DFT-calculated conformational energies .
Experimental Design & Safety
Q. What safety protocols are essential when handling this compound?
Q. How are reaction conditions tailored to prevent decomposition during scale-up?
- Temperature control : Maintain <100°C to avoid retro-Diels-Alder reactions.
- Moisture-sensitive steps : Use molecular sieves or anhydrous solvents (e.g., THF, dioxane) to prevent hydrolysis of the boronic ester .
Data Contradiction Analysis
Q. How are discrepancies between theoretical and experimental yields addressed in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
